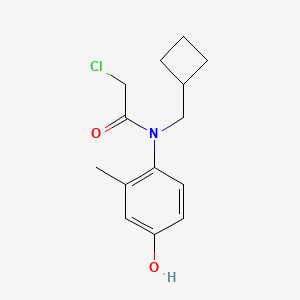
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent.
In drug discovery, this compound has been used as a scaffold for the development of new drugs. The compound's unique structure and properties make it an attractive starting point for the synthesis of new compounds with improved efficacy and safety profiles.
In agriculture, this compound has been studied for its potential use as a herbicide. The compound has been shown to inhibit the growth of certain weeds, making it a promising candidate for the development of new herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. The compound's unique structure allows it to bind to specific targets in the body, making it a promising candidate for the development of new drugs with improved efficacy and safety profiles.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of certain cancer cells. The compound has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide in lab experiments is its unique structure and properties. The compound's ability to bind to specific targets in the body makes it an attractive starting point for the development of new drugs. It also has low toxicity and good bioavailability, making it a safer and more effective alternative to other compounds.
One of the limitations of using this compound in lab experiments is its cost and availability. The synthesis of the compound is complex and requires specific conditions and equipment, making it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for research on 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide. One area of research is the development of new drugs based on the compound's unique structure and properties. Researchers are also studying the compound's potential use as a herbicide and its effects on the environment.
Another area of research is the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and may be effective in slowing the progression of these diseases.
Overall, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide involves the reaction between 2-chloro-N-(cyclobutylmethyl)acetamide and 4-hydroxy-2-methylbenzoic acid. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The yield of the synthesis is dependent on the purity of the starting materials and the reaction conditions.
properties
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-7-12(17)5-6-13(10)16(14(18)8-15)9-11-3-2-4-11/h5-7,11,17H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUDCNPMRUPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2CCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

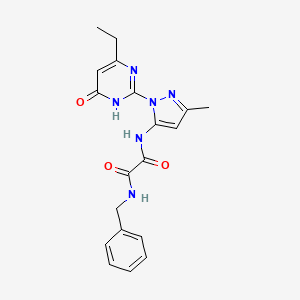
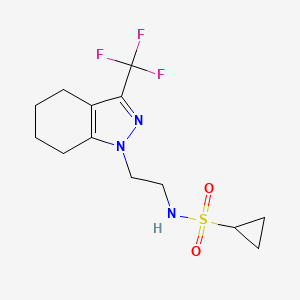
![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2828470.png)
![6,8-Difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B2828471.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)
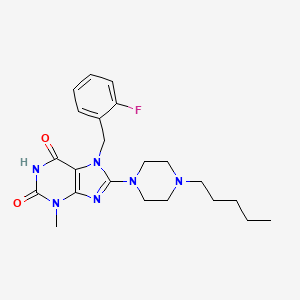
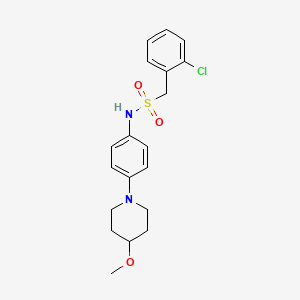
![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2828488.png)